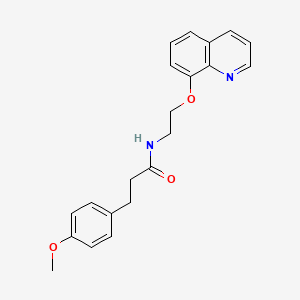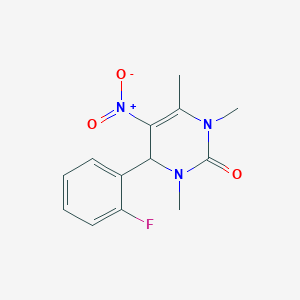![molecular formula C20H25FO3 B14868580 (9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B14868580.png)
(9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione is a complex organic compound with a unique structure. This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene core structure. The presence of fluorine, hydroxyl, and multiple methyl groups adds to its chemical diversity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione typically involves multi-step organic synthesis. Key steps include the introduction of the fluoro group, hydroxylation, and methylation. The reaction conditions often require specific catalysts, temperature control, and precise stoichiometry to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process might also include purification steps like recrystallization and chromatography to isolate the desired compound.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluoro group or convert ketones to alcohols.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products depend on the specific reactions and conditions but can include various derivatives with altered functional groups.
科学的研究の応用
Chemistry: In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: Biologically, it may be investigated for its interactions with enzymes and receptors, given its steroid-like structure.
Medicine: In medicine, it could be explored for its potential therapeutic effects, particularly in hormone-related treatments or as an anti-inflammatory agent.
Industry: Industrially, it might be used in the synthesis of pharmaceuticals or as a precursor for other bioactive compounds.
作用機序
The mechanism of action for (8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets such as steroid receptors. The compound may bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular responses.
類似化合物との比較
Cholesterol: Shares the cyclopenta[a]phenanthrene core but lacks the fluoro and hydroxyl groups.
Cortisol: Similar steroid structure with different functional groups, including a hydroxyl group at a different position.
Testosterone: Another steroid with a similar core structure but different functional groups.
Uniqueness: The presence of the fluoro group and specific stereochemistry makes (8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione unique compared to other steroids. These features may confer distinct biological activities and chemical reactivity.
特性
分子式 |
C20H25FO3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
(9R,10S,13S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C20H25FO3/c1-11-8-15-14-5-4-12-9-13(22)6-7-19(12,3)20(14,21)16(23)10-18(15,2)17(11)24/h6-7,9,11,14-16,23H,4-5,8,10H2,1-3H3/t11?,14?,15?,16?,18-,19-,20-/m0/s1 |
InChIキー |
IZLVPOBNINIXJM-DYVFKBNGSA-N |
異性体SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2(C1=O)C)O)F)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=O)C)O)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


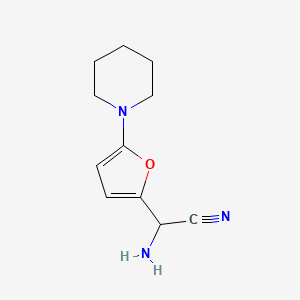
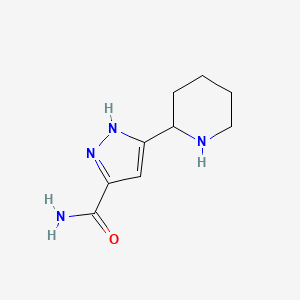
![2-Methyl-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B14868516.png)
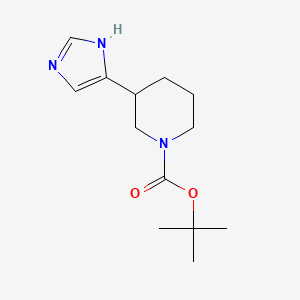
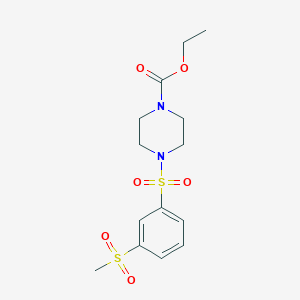
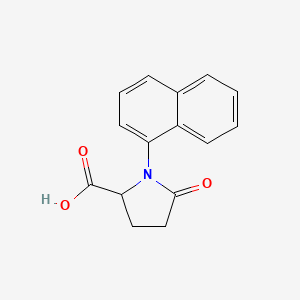
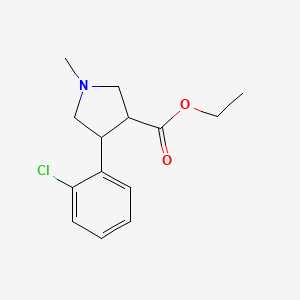


![2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14868535.png)
